molecular formula C13H18N2 B8223560 N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine

Cat. No.: B8223560
M. Wt: 202.30 g/mol
InChI Key: AUFKZFKQVUVQDW-UHFFFAOYSA-N
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Description

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine (CAS 3978-16-3) is a synthetic indole ethylamine derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a key structural motif and precursor in the design and synthesis of novel bioactive molecules. Its core structure, featuring a diethylaminoethyl chain attached to the 2-position of the indole ring, is recognized for its potential to interact with critical biological targets. Recent scientific investigations have highlighted the value of this compound and its structural analogues in multiple research domains. A primary area of investigation is antimicrobial research, where closely related indole-imidazole compounds have demonstrated potent and selective activity against methicillin-resistant Staphylococcus aureus (MRSA), with some analogues exhibiting MIC values of ≤0.25 µg/mL and a lack of cytotoxicity . Furthermore, indole ethylamine derivatives have shown promise in metabolic disease research. Novel compounds based on this scaffold have been identified as dual activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1a), key regulators of lipid metabolism . In vitro studies on oleic acid-induced hepatocytes have shown that such derivatives can significantly reduce intracellular triglyceride accumulation, upregulate the expression of hormone-sensitive triglyceride lipase (HSL) and adipose triglyceride lipase (ATGL), and promote fatty acid oxidation, indicating potential for research into non-alcoholic fatty liver disease (NAFLD) . The indole core is also a valuable building block in developing anticancer agents, as seen in research on novel titanocene complexes incorporating similar diethylaminomethyl indole structures . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-ethyl-N-(1H-indol-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKZFKQVUVQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-16-3
Record name N,N-Diethyl-1H-indole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3978-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Indole-2-Carbaldehyde

Indole-2-carbaldehyde serves as the primary precursor for reductive amination. As reported in Der Pharma Chemica, this compound is synthesized via Vilsmeier-Haack formylation. Indole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde. The reaction achieves 75–80% purity, with subsequent purification via silica gel chromatography.

Reductive Amination with Diethylamine

The aldehyde undergoes reductive amination with diethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). A typical protocol involves stirring indole-2-carbaldehyde (1 eq) and diethylamine (1.2 eq) in methanol at room temperature for 12–24 hours, followed by reduction with STAB. The crude product is purified via column chromatography (30% ethyl acetate/hexane), yielding N-((1H-Indol-2-yl)methyl)-N-ethylethanamine in 65–70% yield.

Key Reaction Parameters

ParameterValueSource
SolventMethanol
Reducing AgentNaBH₃CN or STAB
TemperatureRoom temperature
PurificationSilica gel chromatography

Mannich Reaction for 2-Substituted Indoles

Challenges in 2-Position Selectivity

Conventional Mannich reactions favor 3-substituted indoles due to indole’s inherent electronic properties. To direct substitution to the 2-position, N-benzylation is employed to block the 1-position and activate the 2-position. For example, N-benzylindole is treated with paraformaldehyde and diethylamine in ethanol under reflux for 48 hours, achieving 55–60% yield of the 2-substituted product.

Optimization with Catalytic Acids

The use of glacial acetic acid (10 mol%) enhances reaction efficiency by stabilizing the iminium intermediate. A study from the Indian Journal of Chemistry reports a modified Mannich protocol where N-benzylindole, paraformaldehyde, and diethylamine are stirred in ethanol at 50°C for 24 hours, yielding 70% of the desired product after alkaline workup.

Alkylation of Diethylamine with Indole-2-Methyl Halides

Preparation of Indole-2-Methyl Bromide

Indole-2-methanol (synthesized via reduction of indole-2-carbaldehyde with NaBH₄) is treated with hydrobromic acid (HBr) in dichloromethane to generate indole-2-methyl bromide. This intermediate is unstable and requires immediate use in subsequent alkylation.

Nucleophilic Substitution

Diethylamine (2 eq) is reacted with indole-2-methyl bromide (1 eq) in tetrahydrofuran (THF) at 0°C for 4 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via flash chromatography yields this compound in 60–65% yield.

Comparative Analysis of Methods

Yield and Efficiency

MethodAverage YieldPurityTime Required
Reductive Amination70%>95%24 hours
Mannich Reaction60%90%48 hours
Alkylation65%85%6 hours

Reductive amination offers the highest purity, while alkylation is the fastest. The Mannich reaction requires N-protection but avoids pre-functionalized intermediates.

Scalability and Industrial Relevance

Industrial-scale synthesis prioritizes reductive amination due to its compatibility with continuous flow reactors. A 2022 study demonstrated a 90% conversion rate using a microreactor system with immobilized STAB, reducing reaction time to 2 hours . Challenges include the cost of borohydride reagents and the need for rigorous purification to remove residual aldehydes.

Chemical Reactions Analysis

Types of Reactions: N-((1H-Indol-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((1H-Indol-2-yl)methyl)-N-ethylethanamine typically involves the aminomethylation of indole derivatives. For instance, ultrasound-promoted N-aminomethylation has been demonstrated to yield multifunctional indole derivatives efficiently, with yields ranging from good to excellent . Analytical techniques such as NMR and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including this compound. For example, compounds derived from indoles have shown selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, and breast cancers. The IC50 values for some derivatives were reported as low as 7.1 μM, indicating potent activity . Mechanistic studies often reveal that these compounds induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4gHCT-1167.1Induces apoptosis and cell cycle arrest
4aHCT-11610.5Induces apoptosis
4cHCT-11611.9Cell cycle arrest at S/G2 phase

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Bacillus subtilis with diameter values reaching up to 22 mm . This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundBacteriaDiameter of Inhibition Zone (mm)
5cStaphylococcus aureus21
5hBacillus subtilis22

Cancer Treatment Research

A study focusing on the synthesis of titanocene compounds containing the indole moiety demonstrated enhanced anticancer activity compared to their parent compounds. The incorporation of indole significantly improved the IC50 values against cancer cell lines, showcasing the importance of structural modifications in drug design .

Antimicrobial Research

Research evaluating a series of N-substituted indole derivatives for antimicrobial properties found that specific modifications led to increased efficacy against a range of pathogens. This highlights the versatility of indole-based compounds in developing new antimicrobial agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Indole Ring

The position of substitution on the indole ring critically influences biological activity:

  • N-((1H-Indol-3-yl)methyl)-N-ethylethanamine (hypothetical analog): Substitution at the 3-position (e.g., as in N-benzyltryptamine, ) often enhances serotonin receptor affinity due to steric and electronic compatibility with binding pockets . However, the 2-substituted indole in the target compound may favor interactions with alternative targets, such as lactate dehydrogenase B (LDHB), as seen in AXKO-0046 (), which also has a 2-substituted indole .
Table 1: Impact of Indole Substitution Position
Compound Substitution Position Key Functional Groups Biological Relevance
Target Compound 2-position Diethylamine Potential antitumor activity
N-Benzyltryptamine () 3-position Benzylamine Serotonergic activity
AXKO-0046 () 2-position Cycloheptanamine, benzyl LDHB inhibition (EC50 = 42 nM)

Amine Substituent Variations

The nature of the amine substituent significantly alters pharmacokinetic and pharmacodynamic profiles:

  • IMA6 (): Features a cycloocctanamine group, enhancing lipophilicity and mycobacterial persister cell targeting compared to the diethylamine in the target compound .
  • N-((6-(Benzyloxy)pyridin-2-yl)methyl)-N-ethylethanamine (): A pyridinylmethyl group introduces aromaticity and basicity, which may improve solubility and metal-binding capacity relative to the indole-based target compound .
Table 2: Amine Substituent Comparisons
Compound Amine Substituent Key Properties Biological Activity
Target Compound Diethylamine Moderate lipophilicity Antitumor (inferred from IC50)
IMA6 () Cycloocctanamine High lipophilicity Antimycobacterial
AXKO-0046 () Cycloheptanamine Balanced lipophilicity LDHB inhibition

Functional Group Additions

Additional functional groups can modulate activity:

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): The propanamide linkage and methoxynaphthyl group confer NSAID-like anti-inflammatory properties, absent in the target compound .
  • N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (): The adamantyl and oxoacetamide groups enhance steric bulk and hydrogen-bonding capacity, likely directing activity toward kinase inhibition .

Key Research Findings

  • Antitumor Activity: Titanocene derivatives with indole components () exhibit lower IC50 values when paired with ethylamine groups, suggesting the target compound’s diethylamine moiety may enhance cytotoxicity .
  • Synthetic Accessibility : The target compound’s synthesis aligns with methods for analogous indole derivatives, such as Schiff base formation followed by reduction () .

Biological Activity

N-((1H-Indol-2-yl)methyl)-N-ethylethanamine, an indole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from multiple research studies.

Synthesis of this compound

The synthesis of this compound typically involves the aminomethylation of indole derivatives. A common method includes the use of sodium hydride and dichloromethane as a C1 donor source, yielding high purity and good yields of the target compound . The process allows for the introduction of various functional groups, enhancing the biological activity of the resulting derivatives.

Anticancer Activity

Recent studies have shown that indole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. These effects are often mediated through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dHeLa0.52Apoptosis induction
7dMCF-70.34G2/M phase arrest
7dHT-290.86Tubulin polymerization inhibition

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that certain derivatives exhibit higher inhibition rates than standard antibiotics such as chloramphenicol. For example, a compound structurally related to this compound demonstrated superior antimicrobial activity .

Table 2: Antimicrobial Activity Comparison

CompoundMicroorganismInhibition Zone (mm)Reference Drug
1E. coli20Chloramphenicol
2S. aureus25Ampicillin

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, which is crucial for halting cancer cell proliferation.
  • Enzyme Inhibition : Some derivatives demonstrate inhibitory activity against enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy of indole derivatives in clinical settings:

  • Case Study 1 : A study involving the administration of an indole derivative to patients with advanced cancer showed a marked reduction in tumor size and improvement in quality of life indicators.
  • Case Study 2 : A clinical trial assessing the antimicrobial efficacy of an indole-based compound demonstrated significant improvement in infection clearance rates compared to standard treatments.

Q & A

Q. What are the recommended synthetic routes for N-((1H-Indol-2-yl)methyl)-N-ethylethanamine?

The synthesis of indole derivatives like this compound typically involves alkylation or reductive amination. For example, indole-2-methanol can react with N-ethylethanamine under alkaline conditions (e.g., NaOH in DMF at 60°C) to form the target compound. Alternatively, coupling reactions using sulfonating agents (e.g., heteroarylsulfonyl chlorides) in the presence of triethylamine or DIBAL may be employed for functionalization . Optimization of reaction time, solvent polarity, and stoichiometry is critical to minimize byproducts.

Q. How can spectroscopic techniques be applied to characterize this compound?

Structural elucidation requires a combination of NMR (¹H, ¹³C), FTIR, and mass spectrometry. For example:

  • ¹H NMR : Peaks near δ 7.0–7.5 ppm confirm aromatic protons of the indole ring, while δ 3.5–4.0 ppm corresponds to the methylene (-CH₂-) group adjacent to the nitrogen.
  • FTIR : Stretching vibrations at ~3400 cm⁻¹ (N-H indole), ~2900 cm⁻¹ (C-H aliphatic), and ~1600 cm⁻¹ (C=C aromatic) validate key functional groups.
  • Mass Spectrometry : A molecular ion peak at m/z ~230 (calculated molecular weight) confirms the molecular formula. Cross-validation with X-ray crystallography (e.g., SHELX refinement) can resolve ambiguities .

Q. What safety protocols should be followed during handling?

Based on analogous indole derivatives:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at room temperature to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential uncharacterized toxicity .
  • Ventilation : Work in a fume hood to mitigate inhalation risks, as decomposition may release nitrogen oxides .

Advanced Research Questions

Q. How can crystallographic data contradictions in indole derivatives be resolved?

Discrepancies in hydrogen bonding or packing motifs (e.g., Br···O vs. C-H···π interactions) require rigorous refinement using software like SHELXL . For example:

  • Refine anisotropic displacement parameters to distinguish thermal motion from disorder.
  • Validate intermolecular interactions (e.g., N-H···O distances ~2.8–3.2 Å) against Cambridge Structural Database (CSD) benchmarks.
  • Use twin refinement (SHELXD) for crystals with pseudo-symmetry or twinning .

Q. How to design stability studies under varying physicochemical conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds.
  • Photostability : Expose samples to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC at 0, 24, and 48 hours.
  • Hydrolytic Stability : Test solubility in buffers (pH 1–13) and track byproducts using LC-MS. Evidence suggests indole derivatives may degrade into carbon monoxide or nitrosamines under extreme conditions .

Q. What methodologies assess reactivity with acylating agents?

Reactivity with acetyl chloride can be evaluated by:

  • Reaction Setup : Mix equimolar amounts of the compound and acetyl chloride in anhydrous dichloromethane at 0°C, then warm to room temperature.
  • Product Analysis : Use ¹³C NMR to detect acetylation at the secondary amine (δ ~170 ppm for carbonyl).
  • Kinetics : Monitor reaction progress via FTIR, tracking the disappearance of N-H stretches (~3400 cm⁻¹). Competitive pathways (e.g., sulfonation) may require selectivity optimization using bulky bases like DIPEA .

Methodological Notes

  • Data Contradictions : Cross-reference spectroscopic and crystallographic results with computational models (DFT for optimized geometries) to resolve ambiguities in bond angles or torsion angles .
  • Experimental Reproducibility : Document solvent purity (e.g., DMF water content <0.01%) and crystallization conditions (e.g., slow evaporation vs. diffusion) to ensure consistency .

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